molecular formula C8H9NO3 B1496722 4-Hydroxy-3-methoxybenzaldehyde oxime CAS No. 2874-33-1

4-Hydroxy-3-methoxybenzaldehyde oxime

Cat. No.: B1496722
CAS No.: 2874-33-1
M. Wt: 167.16 g/mol
InChI Key: RJJVVYVLHWMYAA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxybenzaldehyde oxime (C₈H₉NO₃, MW = 167.16 g·mol⁻¹), also known as vanillin oxime , is synthesized via the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with hydroxylamine hydrochloride under acidic conditions, yielding >99% purity . This compound serves as a critical intermediate in organic synthesis, notably in the preparation of amines via catalytic hydrogenation . Its crystalline structure and reactivity make it valuable in pharmaceuticals and materials science.

Properties

IUPAC Name

4-(hydroxyiminomethyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8-4-6(5-9-11)2-3-7(8)10/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJVVYVLHWMYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951393
Record name 4-[(Hydroxyimino)methyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2874-33-1
Record name 4-[(Hydroxyimino)methyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
4-Hydroxy-3-methoxybenzaldehyde oxime serves as an intermediate in synthesizing various nitrogen-containing compounds. Its derivatives are explored for potential pharmaceutical applications due to their biological activities.

2. Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity, which is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity. This property makes it a candidate for developing new antimicrobial agents .

3. Pharmaceutical Development:
The compound is being investigated for its potential use as a pharmaceutical intermediate. Studies have shown that certain derivatives may possess anticancer properties, making them relevant in cancer research .

4. Industrial Uses:
In the fragrance and flavoring industries, this compound is utilized due to its aromatic properties. It contributes to the formulation of various products where scent and flavor are essential.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of bacterial growth at varying concentrations, supporting its potential as a natural antimicrobial agent .

Case Study 2: Synthesis of Nitrogenated Compounds

In another research project, the compound was used as a precursor in synthesizing nitrogenated lignin-derived compounds through biocatalysis. The reactions yielded high conversion rates (73–99%), showcasing its utility in organic synthesis .

Mechanism of Action

The mechanism by which vanillin oxime exerts its effects depends on its specific application. In organic synthesis, it often acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Parent Compound: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

  • Functional Groups: Vanillin lacks the oxime (-NOH) group but shares the hydroxy and methoxy substituents.
  • Biological Activity : Vanillin exhibits vasorelaxant effects (EC₅₀ = 1.1–1.9 mM in rat mesenteric arteries) and antimicrobial properties .
  • Applications : Used as a corrosion inhibitor (70–80% efficiency in HCl/H₂SO₄) and antioxidant .
  • Comparison : The oxime derivative enhances nucleophilic reactivity, enabling applications in amine synthesis, whereas vanillin’s aldehyde group is pivotal in flavoring and fragrances .

Substituted Benzaldehyde Oximes

  • 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime (C₁₄H₁₂N₂O₃S): Nitro and sulfanyl groups confer distinct electronic effects, likely improving ligand properties in coordination chemistry .
  • Di(1H-tetrazol-5-yl)methanone oxime: Higher thermal stability (decomposition at 288.7°C) due to extensive hydrogen bonding, contrasting with vanillin oxime’s lower stability .

Corrosion Inhibition

  • Vanillin : Inhibits mild steel corrosion in HCl (80% efficiency) .

Pharmacological Properties

  • Vanillin-derived phenoxypropanolamines: Compound 11 (oxime derivative): Exhibits β₁-adrenergic receptor selectivity (IC₅₀ = 8.0 µM) and antihypertensive effects surpassing propranolol in preclinical models . Formyl derivatives (8, 9): Non-selective β-blockers with lower efficacy than oxime derivatives .

Antioxidant and Antimicrobial Activity

  • Vanillin : Effective against bacteria and fungi, dependent on concentration and exposure time .
  • Eugenol (4-allyl-2-methoxyphenol): Superior antioxidant activity due to the allyl group, whereas vanillin oxime’s activity remains underexplored .

Ligand and Coordination Chemistry

  • Vanillin oxime: Potential as a ligand due to the oxime’s chelating ability, though less studied compared to nitro- or sulfanyl-substituted analogs .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula MW (g·mol⁻¹) Key Substituents Synthesis Yield Thermal Stability
4-Hydroxy-3-methoxybenzaldehyde oxime C₈H₉NO₃ 167.16 -OH, -OCH₃, -NOH 97% Not reported
Vanillin C₈H₈O₃ 152.15 -OH, -OCH₃, -CHO - Decomposes >80°C
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime C₈H₈BrNO₃ 246.06 -Br, -OH, -OCH₃, -NOH - Not reported

Biological Activity

4-Hydroxy-3-methoxybenzaldehyde oxime, a derivative of vanillin, has garnered attention in scientific research due to its diverse biological activities. This article delves into its mechanisms of action, antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H11NO3C_9H_{11}NO_3. It is synthesized primarily through the reaction of vanillin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction allows for the formation of the oxime group at the aldehyde site under mild conditions, yielding a compound characterized by a hydroxyl group and a methoxy group attached to a benzene ring.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell walls and inhibiting enzyme activity, which is crucial for bacterial growth and survival .
  • Anti-inflammatory Effects : Research indicates that it can inhibit key inflammatory pathways, particularly by affecting the nuclear factor-kappa B (NF-kB) signaling pathway. This inhibition leads to reduced production of pro-inflammatory cytokines .

Antimicrobial Properties

A study demonstrated that this compound showed significant antimicrobial activity against various bacterial strains. The compound was tested at different concentrations, revealing a dose-dependent effect on bacterial growth inhibition. The results indicated that at concentrations as low as 10 mM, the compound achieved over 70% inhibition against specific pathogens .

Anti-inflammatory Activity

In a cellular model using RAW 264.7 macrophages, the compound was evaluated for its potential as an anti-inflammatory agent. It was found to significantly inhibit human macrophage migration inhibitory factor (MIF)-induced inflammation markers without exhibiting cytotoxicity. The results highlighted its potential as a therapeutic candidate for inflammatory diseases .

Table of Biological Activities

Biological Activity Mechanism Effectiveness Reference
AntimicrobialDisruption of cell walls>70% inhibition at 10 mM
Anti-inflammatoryInhibition of NF-kB pathwaySignificant reduction in cytokine production
Enzyme inhibitionModulation of enzyme activityEffective against specific enzymes involved in inflammation

Research Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry : Its role as an intermediate in synthesizing pharmaceuticals is being explored, particularly for developing anti-inflammatory and antimicrobial agents .
  • Organic Synthesis : The compound serves as an important building block in synthesizing other organic compounds due to its reactive oxime functional group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-methoxybenzaldehyde oxime
Reactant of Route 2
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4-Hydroxy-3-methoxybenzaldehyde oxime

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